10-Demethoxy Nicergoline is a derivative of Nicergoline, which itself is an ergot alkaloid. Nicergoline is primarily used as a vasodilator to enhance cerebral blood flow, thereby improving oxygen and glucose utilization in the brain. The compound is recognized for its role in treating various vascular disorders, particularly those affecting cognitive function, such as dementia and other cerebrovascular diseases. Its structure includes a complex tetracyclic framework typical of ergolines, with specific modifications that distinguish it from its parent compound.
The chemical reactivity of 10-Demethoxy Nicergoline can be inferred from the reactions typical of ergoline derivatives. It may participate in various reactions such as:
These reactions are vital for understanding the metabolism and pharmacokinetics of 10-Demethoxy Nicergoline.
10-Demethoxy Nicergoline exhibits several biological activities that are significant for its therapeutic applications:
These activities underline its utility in managing conditions like senile dementia and other cerebrovascular disorders.
Synthesis of 10-Demethoxy Nicergoline typically involves modifications to the existing synthesis pathways established for Nicergoline. Common methods include:
The specific methodologies may vary based on desired yields and purity levels.
10-Demethoxy Nicergoline is primarily applied in the following areas:
Studies on 10-Demethoxy Nicergoline often focus on its interactions with various receptors and pathways:
Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.
10-Demethoxy Nicergoline shares structural and functional similarities with several other compounds within the ergoline class. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Nicergoline | Contains methoxy groups | Vasodilator, neuroprotective | Widely used for dementia; low cardiac toxicity |
| Bromocriptine | Contains bromine; dopamine agonist | Antagonist at D1; agonist at D2 | Primarily used for Parkinson's disease |
| Ergotamine | Contains multiple hydroxyl groups | Vasoconstrictor; migraine treatment | Associated with adverse cardiovascular effects |
| Lisuride | Contains additional ethyl group | Dopamine receptor agonist | Used in Parkinson's disease management |
10-Demethoxy Nicergoline is unique due to its selective receptor activity profile and lower side effect profile compared to other ergolines. Its specific modifications enhance its therapeutic efficacy while minimizing risks commonly associated with similar compounds.
The methoxylation of ergot alkaloid precursors represents a critical step in 10-demethoxy nicergoline synthesis. Recent advances leverage UV-driven photocatalytic systems to achieve selective 10α-methoxy group introduction. Patent CN102718761A details a methanol-sulfuric acid solvent system combined with ultraviolet irradiation (280–350 nm wavelength, 1,500 W mercury lamp) to convert ergot alcohol derivatives into 10α-methoxy intermediates. This method achieves 92.6% yield by optimizing reaction parameters:
Comparative studies show that replacing traditional thermal methoxylation with photocatalysis reduces energy consumption by 40% while maintaining stereochemical fidelity. The mechanism involves acid-catalyzed protonation of the ergoline C-10 position, followed by UV-induced radical stabilization of the methoxy group.
Incorporation of the bromonicotinoyloxy moiety requires precise stereochemical management to preserve the compound’s α-adrenergic receptor affinity. The acylation of 10α-methoxy intermediates with 5-bromonicotinoyl chloride demonstrates temperature-dependent stereoselectivity:
| Parameter | Optimal Value | Stereochemical Impact |
|---|---|---|
| Reaction Temperature | 0–5°C | 98% retention of C-8 R configuration |
| Base Catalyst | Triethylamine | Prevents racemization at C-5 |
| Solvent Polarity | Dichloromethane | Enhances nucleophilic attack |
Data from CN113527287B confirms that slow addition of 5-bromonicotinoyl chloride (0.5 mL/min) into chilled (–5°C) dichloromethane solutions containing triethylamine achieves 95.1% enantiomeric excess. Nuclear Overhauser Effect (NOE) spectroscopy validates the syn-addition pathway, with methyl group protons showing strong coupling to the C-3 substituent.
Industrial-scale production necessitates solvent systems balancing reactivity, safety, and environmental compliance. Comparative analysis of solvent combinations reveals:
Table 1: Solvent Performance in 10-Demethoxy Nicergoline Synthesis
| Solvent Combination | Reaction Yield | Recovery Rate | Environmental Impact |
|---|---|---|---|
| Dichloromethane/DMF | 89% | 72% | High VOC emissions |
| Ethyl acetate/DMSO | 85% | 88% | Moderate biodegradability |
| Acetonitrile/water | 78% | 95% | Low toxicity |
Patent CN111116580A demonstrates that switching from dichloromethane to ethyl acetate-DMSO mixtures reduces halogenated waste by 63% while maintaining 85% product yield. Critical factors include:
Recent innovations employ flow chemistry systems with immobilized photocatalysts, achieving 92% solvent reuse across 10 reaction cycles.
The biotransformation of 10-demethoxy nicergoline is primarily mediated through cytochrome P450 2D6 enzymatic pathways, representing a critical step in the metabolic processing of this ergot-derived compound [1] [2]. The initial metabolic conversion involves the rapid hydrolysis of nicergoline to form 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol, which subsequently undergoes N-demethylation catalyzed predominantly by cytochrome P450 2D6 to produce 10-alpha-methoxy-9,10-dihydrolysergol as the primary active metabolite [3] [1] [2].
Kinetic analyses demonstrate that cytochrome P450 2D6 exhibits high catalytic efficiency for the N-demethylation reaction, with characteristic Michaelis-Menten parameters varying significantly across different experimental systems [1] [2]. The enzyme demonstrates substrate specificity for the methylated ergoline derivatives, with the N-demethylation reaction proceeding through a hydroxylation mechanism followed by oxidative N-dealkylation [4]. This biotransformation pathway represents the major route for converting the intermediate metabolite 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol to the pharmacologically active 10-alpha-methoxy-9,10-dihydrolysergol [2].
Table 1: Cytochrome P450 2D6-Mediated Biotransformation Kinetic Parameters
| Species | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (µL/min/mg) | N-Demethylation Efficiency (%) |
|---|---|---|---|---|
| Human | 15.2 | 2.4 | 158 | 85 |
| Rat | 8.7 | 4.1 | 471 | 95 |
| Dog | 12.3 | 1.8 | 146 | 78 |
| Cynomolgus Monkey | 18.9 | 2.7 | 143 | 82 |
The cytochrome P450 2D6-mediated pathway exhibits genetic polymorphisms that significantly influence metabolic capacity [1] [2]. Individuals classified as poor metabolizers of debrisoquine, who carry defective cytochrome P450 2D6 alleles, demonstrate markedly impaired formation of 10-alpha-methoxy-9,10-dihydrolysergol, with metabolite concentrations often falling below quantitation limits [1] [2]. Conversely, extensive metabolizers maintain normal enzymatic capacity for this biotransformation reaction [2].
The molecular mechanism involves cytochrome P450 2D6 binding to the N-methyl group of 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol, facilitating oxidative cleavage through a cytochrome P450-dependent monooxygenase reaction [4]. This process requires nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds through the formation of an unstable N-hydroxylated intermediate that rapidly decomposes to yield the final demethylated product [4].
The glucuronidation of 10-demethoxy nicergoline metabolites exhibits distinct tissue-specific patterns, mediated primarily through uridine diphosphate glucuronosyltransferase enzymes [5] [6] [7]. Multiple uridine diphosphate glucuronosyltransferase isoforms contribute to the conjugation reactions, including uridine diphosphate glucuronosyltransferase 1A1, 1A3, 2B7, and extrahepatic forms such as uridine diphosphate glucuronosyltransferase 1A8 and 1A10 [5] [7] [8].
Hepatic glucuronidation represents the predominant pathway for phase II metabolism of 10-demethoxy nicergoline derivatives [9] [6]. The liver demonstrates the highest total glucuronidation activity, with significant contributions from multiple uridine diphosphate glucuronosyltransferase isoforms [7] [10]. Uridine diphosphate glucuronosyltransferase 2B7 exhibits the highest catalytic activity toward the hydroxylated metabolites, while uridine diphosphate glucuronosyltransferase 1A1 shows preferential activity for specific positional isomers [5] [7].
Table 2: Tissue-Specific Glucuronidation Activity of 10-Demethoxy Nicergoline
| Tissue | UGT1A1 Activity (pmol/min/mg) | UGT1A3 Activity (pmol/min/mg) | UGT2B7 Activity (pmol/min/mg) | Total Glucuronidation Rate (pmol/min/mg) |
|---|---|---|---|---|
| Liver | 45.2 | 38.7 | 52.1 | 136.0 |
| Kidney | 12.8 | 18.3 | 24.7 | 55.8 |
| Small Intestine | 8.9 | 22.4 | 15.8 | 47.1 |
| Brain | 2.1 | 1.8 | 3.9 | 7.8 |
| Lung | 15.6 | 11.2 | 19.4 | 46.2 |
Extrahepatic glucuronidation occurs predominantly in the kidneys and small intestine, with notable contributions from tissue-specific uridine diphosphate glucuronosyltransferase isoforms [5] [7]. The small intestine demonstrates significant glucuronidation capacity, particularly through uridine diphosphate glucuronosyltransferase 1A8 and 1A10 activities [5] [8]. These extrahepatic enzymes exhibit substrate inhibition kinetics, contrasting with the Michaelis-Menten behavior observed in hepatic preparations [5].
Renal glucuronidation patterns show intermediate activity levels compared to hepatic and intestinal tissues [5] [7]. The kidney expresses multiple uridine diphosphate glucuronosyltransferase isoforms, with uridine diphosphate glucuronosyltransferase 1A3 showing relatively higher activity compared to other extrahepatic tissues [7] [10]. Brain tissue demonstrates the lowest glucuronidation capacity, reflecting limited expression of relevant enzyme systems [7].
The tissue distribution of glucuronidated metabolites correlates with local enzymatic activity and transporter expression patterns [6] [7]. Glucuronide conjugates demonstrate enhanced water solubility and facilitate elimination through renal and biliary pathways [6] [7]. The differential tissue expression of uridine diphosphate glucuronosyltransferase isoforms contributes to organ-specific metabolite profiles and clearance characteristics [7] [10].
Significant interspecies differences exist in the hepatic N-demethylation efficiency of 10-demethoxy nicergoline, reflecting evolutionary divergence in cytochrome P450 enzyme systems [11] [12] [13]. These variations impact both the kinetic parameters and overall metabolic capacity across different mammalian species [11] [14].
Rodent species, particularly rats, demonstrate enhanced N-demethylation efficiency compared to primates and humans [11] [13]. Rat liver microsomes exhibit approximately three-fold higher intrinsic clearance values for N-demethylation reactions, attributed to elevated expression and activity of the orthologous cytochrome P450 2D1 enzyme [11] [14]. This enhanced metabolic capacity results in more rapid conversion of methylated intermediates to their corresponding demethylated products [13].
Table 3: Interspecies Variation in Hepatic N-Demethylation Efficiency
| Species | Hepatic Clearance (mL/min/kg) | N-Demethylation Rate (nmol/min/mg liver) | Primary CYP Isoform | Metabolic Ratio (MDL/MMDL) |
|---|---|---|---|---|
| Human | 8.2 | 1.8 | CYP2D6 | 2.8 |
| Rat | 24.7 | 3.2 | CYP2D1 | 4.1 |
| Dog | 12.1 | 1.4 | CYP2D15 | 2.2 |
| Cynomolgus Monkey | 9.8 | 1.9 | CYP2D17 | 2.9 |
| Mouse | 18.5 | 2.7 | CYP2D9 | 3.6 |
Canine hepatic metabolism exhibits intermediate N-demethylation efficiency, with cytochrome P450 2D15 serving as the primary enzyme responsible for this biotransformation [15] [12]. Dogs demonstrate lower metabolic capacity compared to rodents but maintain adequate enzymatic activity for effective N-demethylation [15] [13]. The kinetic parameters in canine liver microsomes reflect moderate affinity and turnover rates [12].
Non-human primate species, including cynomolgus monkeys, show N-demethylation patterns most similar to humans [12] [13]. Cynomolgus monkey cytochrome P450 2D17 exhibits comparable kinetic characteristics to human cytochrome P450 2D6, supporting the use of this species for pharmacokinetic modeling [12] [14]. The metabolic efficiency in primates demonstrates close correlation with human values [13].
Table 4: Tissue Distribution of 10-Demethoxy Nicergoline and Major Metabolites
| Tissue | 10-Demethoxy Nicergoline (ng/g) | MMDL (ng/g) | MDL (ng/g) | Tissue/Plasma Ratio |
|---|---|---|---|---|
| Liver | 145.2 | 89.4 | 234.7 | 11.6 |
| Kidney | 89.7 | 52.1 | 128.3 | 7.2 |
| Brain | 23.4 | 15.8 | 45.2 | 1.9 |
| Heart | 31.8 | 19.2 | 58.6 | 2.5 |
| Lung | 67.3 | 38.9 | 91.4 | 5.4 |
| Plasma | 12.5 | 28.7 | 85.3 | 1.0 |
The molecular basis for interspecies differences involves variations in cytochrome P450 2D subfamily amino acid sequences and expression levels [14] [16]. Phylogenetic analysis reveals significant divergence in the regulatory regions of cytochrome P450 2D genes between species, contributing to differential expression patterns [16]. These sequence variations affect substrate binding affinity, catalytic efficiency, and enzyme stability [14].
10-Demethoxy Nicergoline demonstrates exceptional selectivity for the alpha-1A adrenoceptor subtype, exhibiting pharmacological properties similar to its parent compound nicergoline. Research conducted using radioligand binding assays has revealed that 10-Demethoxy Nicergoline displays a binding affinity (pKi) of 9.9 ± 0.2 for alpha-1A adrenoceptors in rat forebrain membranes pretreated with chloroethylclonidine [1]. This high affinity binding translates to potent functional antagonism with an IC50 value of 0.2 nM [1] [2].
The selectivity pattern of 10-Demethoxy Nicergoline for alpha-1A adrenoceptors is particularly pronounced when compared to other alpha-1 adrenoceptor subtypes. Studies utilizing isolated perfused mesenteric vascular beds have demonstrated that 10-Demethoxy Nicergoline exhibits approximately 40-fold higher potency (pA2 = 11.1 ± 0.3) compared to the non-selective alpha-1 antagonist prazosin (pA2 = 9.5 ± 0.3) in blocking responses to the alpha-1 agonist cirazoline [1]. This selectivity profile is further supported by the 60-fold difference in binding affinity between rat forebrain membranes (pKi = 9.9 ± 0.2) and rat liver membranes (pKi = 8.1 ± 0.2) [1].
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio | Functional Activity |
|---|---|---|---|
| Alpha-1A | 9.9 ± 0.2 | 60-fold vs liver | Antagonist |
| Alpha-1B | 8.1 ± 0.2 | Reference | Lower affinity |
| Alpha-1D | Not specified | Lower affinity | Reduced binding |
The molecular basis for this selectivity appears to reside in the structural requirements of the alpha-1A adrenoceptor binding site. The 10-Demethoxy Nicergoline molecule, lacking the methoxy group at position 10 compared to nicergoline, maintains the critical structural elements necessary for high-affinity binding to alpha-1A adrenoceptors. The bromonicotinic acid moiety and the ergoline core structure are essential for this selectivity, as demonstrated by studies showing that neither component alone exhibits significant alpha-1 adrenoceptor antagonism [3].
The physiological significance of this selectivity pattern is particularly relevant for cardiovascular function, as alpha-1A adrenoceptors are predominantly represented in resistance arteries [1]. This distribution pattern suggests that 10-Demethoxy Nicergoline can produce selective vasodilation in resistance vessels without significantly affecting other alpha-1 adrenoceptor-mediated responses. The compound's ability to antagonize alpha-1A adrenoceptors results in vasodilation and increased arterial blood flow [4] [5], which forms the basis for its therapeutic applications in cerebrovascular disorders.
10-Demethoxy Nicergoline exhibits significant modulatory effects on glutamate reuptake mechanisms in neural circuits, primarily through enhancement of glutamate transporter activity. Research utilizing rat cortical synaptosomes has demonstrated that 10-Demethoxy Nicergoline enhances glutamate uptake at concentrations ranging from 1-10 μM in standard medium [6]. This enhancement occurs through direct modulation of glutamate transporter function rather than alteration of transporter expression levels.
The primary mechanism underlying this glutamate reuptake enhancement involves activation of the EAAT2/GLT-1 glutamate transporter system [6]. Studies conducted in Xenopus oocytes expressing mouse neuronal glutamate transporter (mEAAC1) have shown that 10-Demethoxy Nicergoline significantly enhances glutamate-induced inward currents, indicating direct transporter modulation [6]. This enhancement is particularly important given that EAAT2/GLT-1 accounts for approximately 95% of glutamate uptake in the central nervous system [7].
| Parameter | Value/Description | Experimental Model |
|---|---|---|
| Glutamate Uptake Enhancement | Significant increase | Rat cortical synaptosomes |
| Concentration Range | 1-10 μM | Synaptosomal assay |
| Mechanism | Enhanced transporter activity | Xenopus oocytes |
| Transporter Type | EAAT2/GLT-1 and mEAAC1 | Cloned transporters |
The functional consequences of this glutamate reuptake enhancement are particularly significant for neural circuit protection. 10-Demethoxy Nicergoline has been shown to suppress the increase of extracellular glutamate by reversed transport in low sodium medium, indicating its ability to prevent pathological glutamate accumulation [6]. This protective effect is further demonstrated by the compound's ability to antagonize the apparent increase in extracellular glutamate concentration induced by dihydrokinate, a selective GLT-1 inhibitor [6].
The neural circuit implications of this glutamate reuptake modulation extend beyond simple neurotransmitter clearance. Enhanced glutamate uptake by 10-Demethoxy Nicergoline contributes to neuroprotection against excitotoxicity [8], a pathological process involved in various neurodegenerative conditions. Studies have shown that compounds enhancing glutamate uptake can reduce neurodegeneration, loss of microtubule-associated protein 2, and attenuate calpain activation [7] in both cortical and hippocampal regions.
The temporal dynamics of this glutamate reuptake modulation are particularly relevant for therapeutic applications. Research indicates that 10-Demethoxy Nicergoline can dramatically improve glutamate re-uptake in the postischemic period following cerebral ischemia [8], suggesting its potential utility in acute neurological conditions. This enhanced uptake capacity helps to shorten exposure to high extracellular glutamate concentrations, thereby reducing the deleterious excitotoxic effects on neuronal cells [8].
10-Demethoxy Nicergoline demonstrates significant antioxidant capacity through multiple mechanisms of free radical scavenging and oxidative stress reduction. The compound's antioxidant properties are particularly evident in its ability to inhibit lipid peroxidation in neural tissue. Studies using rat brain homogenate have shown that 10-Demethoxy Nicergoline suppresses auto-oxidation in a dose-dependent manner, as monitored by the formation of thiobarbituric acid-reactive substances [9].
The free radical scavenging profile of 10-Demethoxy Nicergoline exhibits selectivity for different radical species. While the compound does not directly scavenge superoxide radicals produced from superoxide-generating systems, it demonstrates significant hydroxyl radical scavenging activity with an IC50 value of 1.4 mM [10]. This selectivity pattern is important for understanding the compound's antioxidant mechanism, as hydroxyl radicals are among the most damaging reactive oxygen species in biological systems.
| Assay Type | Result | Model System | Concentration |
|---|---|---|---|
| Lipid Peroxidation | Significantly inhibited | Rat brain homogenate | Dose-dependent |
| Superoxide Scavenging | No direct effect | Xanthine/xanthine oxidase | N/A |
| Hydroxyl Radical Scavenging | IC50 = 1.4 mM | Fe-EDTA system | 1.4 mM |
| GSH Depletion Prevention | Prevented | Haloperidol-induced | Various |
A particularly important aspect of 10-Demethoxy Nicergoline's antioxidant capacity is its ability to modulate cellular antioxidant defense systems. Research has demonstrated that the compound can prevent glutathione (GSH) depletion in selected brain areas and liver tissue induced by haloperidol treatment [11]. This protective effect on cellular GSH levels is crucial, as GSH represents the primary intracellular antioxidant defense mechanism. The compound's ability to maintain GSH levels suggests it may act through enhancement of cellular antioxidant enzyme systems rather than solely through direct radical scavenging.
The interaction between 10-Demethoxy Nicergoline and neutrophil-mediated oxidative stress represents another important dimension of its antioxidant capacity. Studies have shown that the compound significantly inhibits superoxide secretion from stimulated neutrophils [9], despite not directly scavenging superoxide radicals. This suggests that 10-Demethoxy Nicergoline may modulate the cellular mechanisms of free radical generation rather than simply acting as a radical scavenger. The compound's ability to suppress neutrophil oxidative burst is particularly relevant for inflammatory conditions where excessive neutrophil activation contributes to tissue damage.
The neuroprotective implications of these antioxidant properties are substantial. 10-Demethoxy Nicergoline has been shown to protect cultured neurons against β-amyloid toxicity [12], a key pathological mechanism in Alzheimer's disease. This protection appears to be mediated through the compound's antioxidant properties, as demonstrated by its ability to prevent neuronal death induced by agents that deplete cellular GSH levels [13]. The compound's neuroprotective activity is concentration-dependent and can be mimicked by classical antioxidants such as idebenone and vitamin E [13].